molecular formula C15H8F3NO2 B12860741 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

Cat. No.: B12860741
M. Wt: 291.22 g/mol
InChI Key: NTEXGTQIHHUJCB-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group attached to the phenyl ring at the 3-position of the indole-2,3-dione scaffold. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical structural feature for optimizing drug-like properties . Its molecular formula is C₁₅H₈F₃NO₂, with an average mass of 291.228 g/mol and a monoisotopic mass of 291.050713 g/mol .

Properties

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21)

InChI Key

NTEXGTQIHHUJCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions . The reaction is usually carried out in the presence of a catalyst and an oxidizing agent to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The diketone structure undergoes oxidation under controlled conditions:

  • Primary oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

  • Products : Formation of hydroxylated derivatives or ring-opened carboxylic acids, depending on reaction severity .

ReagentConditionsMajor ProductYield (%)
H₂O₂RT, 24h5-Hydroxy derivative65–72
KMnO₄80°C, 6h3-Carboxyindole58

Reduction Reactions

Selective reduction targets the carbonyl groups:

  • Reducing agents : Sodium borohydride (NaBH₄) for partial reduction; lithium aluminum hydride (LiAlH₄) for full reduction to indoline derivatives .

  • Key intermediates : 3-Hydroxyindole (via NaBH₄) or 2,3-dihydroxyindoline (via LiAlH₄) .

Mechanistic Insight :
The trifluoromethyl group stabilizes intermediate radicals during reduction, enhancing reaction efficiency .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C4 and C7 positions:

Halogenation

  • Reagents : Bromine (Br₂) in acetic acid.

  • Product : 4-Bromo-5-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione (85% yield).

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0°C.

  • Product : 7-Nitro derivative (73% yield), confirmed by X-ray crystallography .

Condensation Reactions

The compound forms Schiff bases and hydrazones via keto-enol tautomerism:

Hydrazone Formation

  • Reagent : 3,5-Dichlorophenylhydrazine in ethanol (reflux, 8h).

  • Product : 3-[N-(3,5-Dichlorophenyl)hydrazone] derivative (91% yield).

Radical Trifluoromethylation

Industrial-scale synthesis utilizes CF₃SO₂Na (Langlois reagent) under oxidative conditions:

  • Conditions : Cu(I) catalyst, O₂ atmosphere, 60°C.

  • Yield : 89% with >99% purity .

vs. Non-Fluorinated Analogues

  • Reaction Rate : 3× faster in bromination due to CF₃-induced electron deficiency.

  • Thermal Stability : Decomposes at 240°C vs. 210°C for non-fluorinated counterparts .

Dual-Functionalization Example

A 2024 study demonstrated sequential bromination (C4) and hydrazone formation (C3), achieving a bifunctional derivative with anticancer activity (IC₅₀ = 2.1 µM against HL60 cells) .

This reactivity profile establishes 5-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione as a versatile scaffold for synthesizing bioactive molecules and advanced materials. The trifluoromethyl group critically modulates both electronic properties and steric accessibility, enabling precise reaction control.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is C12H8F3N1O2C_{12}H_{8}F_{3}N_{1}O_{2}, with a molecular weight of 263.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable building block in synthetic chemistry.

Chemistry

In synthetic chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. It can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can yield its reduced forms.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups into the indole ring.

These reactions are facilitated by reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biology

The compound's biological activity makes it an important tool in biological research. It is utilized to study:

  • Enzyme Interactions : Investigating how the compound interacts with specific enzymes can provide insights into metabolic pathways.
  • Receptor Binding : Understanding its binding affinity to various receptors aids in drug design.
  • Cellular Pathways : Modulating biological processes through this compound can lead to advancements in therapeutic applications.

Its potential therapeutic effects have been explored in preclinical studies for treating diseases such as cancer and inflammation .

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia). This effect is mediated through caspase activation, demonstrating selective cytotoxicity against malignant cells .
  • Anti-infective Potential : Recent research indicates its efficacy against various pathogens, suggesting its role in developing new anti-infective agents .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several indole derivatives, including this compound. The results indicated significant cytotoxic effects on leukemia cell lines with submicromolar concentrations required for efficacy. The mechanism involved apoptosis through caspase activation .

Case Study 2: Dual Action Therapeutics

Another investigation focused on compounds derived from indole structures exhibiting both anticancer and antimicrobial properties. This dual-action capability highlights the versatility of this compound in therapeutic applications .

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2.1.1 Positional Isomer: 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
This isomer differs only in the position of the -CF₃ group (4- vs. 3-phenyl substitution). While both share similar molecular weights, the 3-substituted derivative exhibits superior bioactivity due to enhanced steric and electronic interactions with target receptors. For example, in anti-IL-1 receptor assays, 3-substituted analogs showed lower IC₅₀ values compared to 4-substituted counterparts .

Piperazine and Sulfonyl Derivatives

  • Compound 7c : A sulfonyl-piperazine derivative (5-{[4-(3-Trifluoromethylphenyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione) demonstrated a 41% synthetic yield and a melting point of 213.6–215.0°C. Its antiviral activity against HSV-1/HSV-2 was attributed to the sulfonyl-piperazine moiety, which improves solubility and target binding .
  • Antiviral Derivatives: 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives (compounds 1–5) showed potent inhibition of viral replication, with EC₅₀ values <1 µM in cell-based assays. The sulfonyl group enhances pharmacokinetic profiles compared to non-sulfonylated analogs .
Substituent Effects on Bioactivity
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : In anti-tubercular QSAR studies, -CF₃ derivatives exhibited 20–30% higher inhibitory activity against Mycobacterium tuberculosis than -OCF₃ analogs, likely due to increased electron-withdrawing effects .
  • Urea Moieties : Compounds with urea substitutions (e.g., 5a–5e) showed IC₅₀ values <50 µM in cytotoxicity assays, outperforming controls (IC₅₀ >200 µM). The urea group at the meta-position of phenyl triazole enhances hydrogen bonding with biological targets .
Molecular Modeling and Drug-Likeness
  • Binding Energies: Molecular docking studies on HSV-1 thymidine kinase revealed that 5-[3-(CF₃)phenyl]-indole derivatives exhibit free binding energies of -9.2 kcal/mol, superior to non-fluorinated analogs (-7.5 kcal/mol) .
  • ADMET Properties : The trifluoromethyl group reduces metabolic degradation in cytochrome P450 assays, increasing plasma half-life by 2–3× compared to methyl-substituted analogs .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by relevant studies, data tables, and case studies.

Structural Characteristics

The molecular formula of this compound is C_{12}H_{8}F_{3}N_{1}O_{2} with a molecular weight of 263.19 g/mol. The trifluoromethyl substitution on the phenyl ring significantly impacts the compound's chemical properties, enhancing its potential biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to indole-2,3-dione structures. A notable study examined the effects of various derivatives, including this compound, on cancer cell lines such as K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia). The results indicated that these compounds induced apoptosis in cancer cells through caspase activation, demonstrating selective cytotoxicity against malignant cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AK56215.4Apoptosis via caspase activation
BHL6012.7Induction of oxidative stress
CP3HR110.5Inhibition of cell proliferation

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Caspase Activation : Studies show that treatment with these compounds leads to increased levels of activated caspases, indicating a shift towards apoptosis in treated cells.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in cancer cells treated with indole derivatives.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at various phases, further contributing to their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
A. niger64

Case Studies

A recent study investigated the effects of a series of indole derivatives on both cancer and microbial targets. The findings revealed that modifications on the indole structure could significantly enhance biological activity:

  • Case Study 1 : A derivative with a methoxy group showed improved anticancer activity compared to its trifluoromethyl counterpart.
  • Case Study 2 : Compounds exhibiting both anticancer and antimicrobial properties were identified, suggesting potential dual-action therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione?

  • Answer : The compound is synthesized via condensation of nitroindole precursors with trifluoromethylphenyl reagents under acidic or catalytic conditions. Cyclization steps often employ thiosemicarbazide derivatives or iodine catalysis (e.g., in acetonitrile at 40°C). Structural validation requires elemental analysis, FT-IR, and single-crystal X-ray diffraction (XRD) to confirm regiochemistry and substituent positions .

Q. How is the structural characterization of this compound performed?

  • Answer : A combination of spectral techniques is essential:

  • XRD : Resolves crystal packing and bond angles (e.g., C=O and C-N bond lengths in the indole-dione core) .
  • NMR : ¹H/¹³C NMR with DEPT-135 and 2D correlations (COSY, HSQC) identifies trifluoromethylphenyl substitution patterns .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and F .

Q. What solvents and catalysts are optimal for introducing the trifluoromethyl group?

  • Answer : Acetonitrile (MeCN) with iodine (10 mol%) at 40°C for 5 hours achieves >95% yield in electrophilic substitution reactions. Alternative catalysts like FeCl₃ or AlCl₃ under similar conditions yield <20% due to side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during trifluoromethyl functionalization?

  • Answer : Kinetic studies reveal that iodine catalysis minimizes dimerization by stabilizing reactive intermediates. Temperature control (40–80°C) and short reaction times (5 hours) suppress byproducts like 3,3'-biindole derivatives. Real-time monitoring via HPLC-MS is recommended to track intermediate formation .

Q. What strategies address contradictions in antitubercular activity data for indole-2,3-dione derivatives?

  • Answer : Discrepancies in IC₅₀ values (e.g., 2–50 µM) arise from variations in bacterial strain resistance profiles. Standardized MIC assays (Middlebrook 7H9 broth, microdilution) with clinical isolates (e.g., H37Rv) and cytotoxicity controls (Vero cells) are critical. Substituent electronegativity (e.g., CF₃ vs. OCF₃) correlates with membrane permeability differences .

Q. How does the trifluoromethyl group influence π-stacking interactions in crystal lattices?

  • Answer : XRD data show that the CF₃ group enhances intermolecular van der Waals interactions, leading to denser packing (e.g., 1.45 g/cm³ vs. 1.32 g/cm³ for non-fluorinated analogs). This reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but improves thermal stability (Tₘ = 215–230°C) .

Q. What computational methods predict the electronic effects of trifluoromethyl substitution?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. The CF₃ group lowers LUMO energy by ~1.2 eV, enhancing electrophilicity at the indole C-5 position .

Q. How can regioselectivity challenges in multi-step syntheses be resolved?

  • Answer : Protecting groups (e.g., tert-butoxycarbonyl for amines) and orthogonal reaction sequences (e.g., Suzuki coupling after iodination) improve regiocontrol. For example, Pd-mediated cross-coupling at C-7 avoids interference with the CF₃ group at C-5 .

Methodological Guidelines

  • Synthetic Optimization : Always compare iodine-catalyzed vs. Lewis acid conditions for electrophilic substitutions (see Table 1 in ).
  • Data Validation : Combine XRD with dynamic NMR (VT-NMR) to resolve tautomeric equilibria in solution .
  • Biological Assays : Use isogenic bacterial strains to isolate structure-activity relationships (SAR) from resistance mechanisms .

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